

Technical Guide: Chlorthal-dimethyl-d6 for Research Applications

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Compound of Interest

Compound Name: Chlorthal-dimethyl-d6

Cat. No.: B12396619

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Chlorthal-dimethyl-d6**, a deuterated stable isotope-labeled internal standard, for use in quantitative analytical studies. This document outlines suppliers, pricing, and detailed experimental protocols for its application in chromatography-mass spectrometry techniques.

Introduction

Chlorthal-dimethyl-d6 is the deuterated form of Chlorthal-dimethyl, a selective herbicide. In analytical chemistry, isotopically labeled compounds like **Chlorthal-dimethyl-d6** are invaluable as internal standards for quantitative analysis, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).^[1] Their use helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification of the unlabeled analyte.

Supplier and Pricing Information

The availability and pricing of **Chlorthal-dimethyl-d6** can vary between suppliers. Below is a summary of identified suppliers and available pricing information. Researchers are advised to contact suppliers directly for the most current pricing and availability.

Supplier	Product Name	Catalog Number	Purity	Available Quantities	Price (USD)
MedChemExpress (MCE)	Chlorthal-dimethyl-d6	HY-B2062S	Not specified	500 µg, 1 mg	\$149 (500 µg), \$199 (1 mg)[1]
LGC Standards (via Toronto Research Chemicals)	Dimethyl-d6 Tetrachloroterephthalate	D104641	98.25% (HPLC)	Not specified	Contact for pricing
Santa Cruz Biotechnology	Not found	-	-	-	-
Cayman Chemical	Not found	-	-	-	-
MilliporeSigma	Not found	-	-	-	-

Technical Data

A Certificate of Analysis from LGC Standards for Dimethyl-d6 Tetrachloroterephthalate provides the following quantitative data:

Parameter	Specification	Result
Appearance	White to Off-White Solid	Off-White Solid
Purity (HPLC)	>95%	98.25% (at 220 nm)
Isotopic Purity	>95%	98.7%
Isotopic Distribution	d0 = 0.39%, d1 = 0.37%, d2 = 0.00%, d3 = 1.13%, d4 = 0.00%, d5 = 0.00%, d6 = 98.10%	
Molecular Formula	C ₁₀ D ₆ Cl ₄ O ₄	Conforms
Molecular Weight	337.99	Conforms
NMR	Conforms to Structure	Conforms
MS	Conforms to Structure	Conforms

Experimental Protocols

Chlorthal-dimethyl-d6 is primarily utilized as an internal standard in chromatographic methods for the quantification of Chlorthal-dimethyl in various matrices, such as environmental and agricultural samples.

Sample Preparation: QuEChERS Method

A common and effective method for extracting pesticide residues from food and soil samples is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

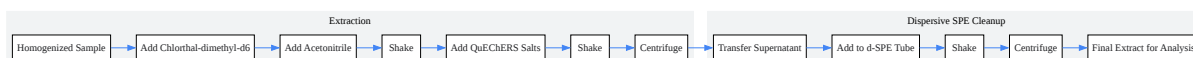
Materials:

- Homogenized sample (e.g., soil, fruit, vegetable)
- Acetonitrile (ACN)
- Magnesium sulfate (anhydrous)
- Sodium chloride (NaCl)

- Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and magnesium sulfate
- **Chlorthal-dimethyl-d6** internal standard solution of known concentration

Protocol:

- Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
- Add the appropriate volume of the **Chlorthal-dimethyl-d6** internal standard solution.
- Add 10 mL of acetonitrile.
- Shake vigorously for 1 minute.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO_4 and 1 g NaCl).
- Shake vigorously for 1 minute.
- Centrifuge at ≥ 3000 rcf for 5 minutes.
- Transfer the supernatant (acetonitrile layer) to a d-SPE tube.
- Shake for 30 seconds.
- Centrifuge at ≥ 3000 rcf for 5 minutes.
- The resulting supernatant is ready for GC-MS or LC-MS/MS analysis.



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QuEChERS Sample Preparation Workflow.

GC-MS/MS Analysis

Instrumentation: Gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS).

GC Conditions (starting point):

- Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 μ m film thickness
- Inlet Temperature: 250 °C
- Injection Mode: Splitless
- Carrier Gas: Helium at a constant flow of 1.2 mL/min
- Oven Temperature Program:
 - Initial temperature: 70 °C, hold for 2 minutes
 - Ramp to 150 °C at 25 °C/min
 - Ramp to 200 °C at 3 °C/min
 - Ramp to 280 °C at 8 °C/min, hold for 10 minutes

MS/MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV
- Ion Source Temperature: 230 °C
- Transfer Line Temperature: 280 °C
- Acquisition Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions (for Chlorthal-dimethyl, to be adapted for d6):

Analyte	Precursor Ion (m/z)	Product Ion 1 (m/z)	Collision Energy (eV)	Product Ion 2 (m/z)	Collision Energy (eV)
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| Chlorthal-dimethyl | 330 | 299 | 12 | 221 | 12 |

Note: The precursor ion for **Chlorthal-dimethyl-d6** will be higher (approximately m/z 336). Product ions and collision energies should be optimized for the deuterated standard.

LC-MS/MS Analysis

Instrumentation: Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

LC Conditions (starting point):

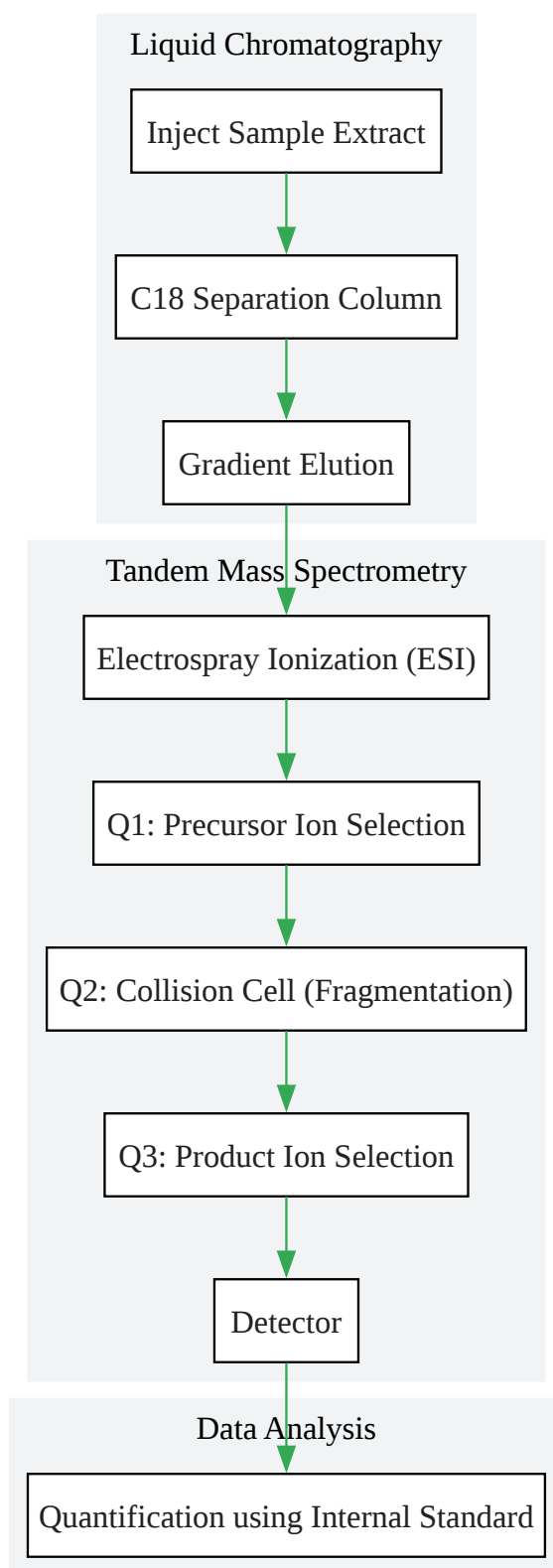
- Column: C18 column (e.g., 2.1 x 100 mm, 1.8 μ m)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Flow Rate: 0.3 mL/min
- Gradient:
 - Start at 5% B, hold for 1 minute
 - Linear gradient to 95% B over 8 minutes
 - Hold at 95% B for 2 minutes
 - Return to 5% B and re-equilibrate for 3 minutes
- Column Temperature: 40 °C
- Injection Volume: 5 μ L

MS/MS Conditions:

- Ionization Mode: ESI Positive
- Capillary Voltage: 3.5 kV

- Source Temperature: 150 °C
- Desolvation Temperature: 400 °C
- Acquisition Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions (for Chlorthal-dimethyl, to be adapted for d6): Precursor and product ions for **Chlorthal-dimethyl-d6** would need to be determined and optimized, but would be expected to be 6 Da higher than the unlabeled compound.



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LC-MS/MS Analytical Workflow.

Signaling Pathways

Given that Chlorthal-dimethyl is a herbicide and its deuterated form is used as an internal standard for analytical purposes, there is no relevant information on its involvement in specific signaling pathways in the context of drug development or biomedical research. Its mode of action as a herbicide involves the inhibition of cell division in plants.

Conclusion

Chlorthal-dimethyl-d6 is a critical tool for researchers requiring accurate quantification of Chlorthal-dimethyl in complex matrices. This guide provides a starting point for sourcing this internal standard and developing robust analytical methods using GC-MS/MS or LC-MS/MS. It is essential to optimize the provided experimental protocols for the specific instrumentation and matrix being analyzed to ensure the highest quality data.

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References

- 1. medchemexpress.com [medchemexpress.com]
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